Product packaging for 3-[(Dimethylamino)methyl]oxetan-3-amine(Cat. No.:CAS No. 2141347-88-6)

3-[(Dimethylamino)methyl]oxetan-3-amine

Cat. No.: B2998409
CAS No.: 2141347-88-6
M. Wt: 130.191
InChI Key: RZWRQUFBZAUQKV-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Oxetane (B1205548) Synthesis in Organic Chemistry

The history of oxetane synthesis is rooted in the early 20th century, with one of the most notable methods being the Paternò–Büchi reaction. First reported by Emanuele Paternò and Giorgio Chieffi in 1909, this photochemical [2+2] cycloaddition between a carbonyl compound and an alkene offered a direct route to the four-membered oxetane ring. The reaction's utility and mechanistic underpinnings were later extensively studied and established by George Büchi in the 1950s. Despite its discovery, the Paternò–Büchi reaction was largely overlooked for a considerable period until its rediscovery and the identification of the oxetane product by Büchi in 1954.

Beyond photochemical methods, the Williamson etherification stands as a classical and enduring strategy for oxetane synthesis. This approach involves the intramolecular cyclization of a 1,3-halohydrin or a related substrate with a suitable leaving group at one end and a nucleophilic alkoxide at the other. The first synthesis of the parent oxetane in 1878 by Reboul utilized this principle. Over the decades, numerous new methodologies have been developed, including ring expansions of epoxides and transition metal-catalyzed cycloadditions, significantly broadening the accessibility and diversity of oxetane-containing compounds. These advancements have been crucial in moving oxetanes from academic curiosities to readily accessible building blocks for various applications.

Structural Features and Inherent Strain Energy Considerations of the Oxetane Ring System

The oxetane ring is characterized by significant ring strain, a consequence of its constrained four-membered structure. This strain energy, estimated to be around 25.5 kcal/mol (106 kJ/mol), is only slightly less than that of a three-membered oxirane (epoxide) ring (27.3 kcal/mol) and substantially higher than that of a five-membered tetrahydrofuran (B95107) (THF) ring (5.6 kcal/mol). beilstein-journals.orgresearchgate.net This inherent strain influences both the reactivity and the geometry of the ring.

Contrary to what might be assumed for a simple cyclic structure, the oxetane ring is not planar. It adopts a "puckered" conformation to alleviate unfavorable eclipsing interactions between adjacent hydrogen atoms. illinois.edu The degree of this puckering can be influenced by the presence of substituents on the ring. illinois.eduacs.org X-ray crystallography has provided precise data on the bond lengths and angles within the oxetane framework, revealing endocyclic angles that deviate significantly from the ideal tetrahedral angle of 109.5°. beilstein-journals.orgacs.org For instance, the C–O–C bond angle is approximately 92°, and the C–C–C angle is around 85°. acs.org This angular distortion contributes to the ring's strain and makes the oxygen's lone pairs more exposed, enhancing its ability to act as a hydrogen-bond acceptor. beilstein-journals.orgacs.org In fact, oxetanes are more effective hydrogen-bond acceptors than other cyclic ethers and even many carbonyl groups. beilstein-journals.org

Structural Parameters of the Unsubstituted Oxetane Ring
ParameterValueReference
Ring Strain Energy~25.5 kcal/mol beilstein-journals.org
Puckering Angle (at 140 K)8.7° beilstein-journals.org
C-O Bond Length~1.46 Å acs.org
C-C Bond Length~1.53 Å acs.org
C-O-C Bond Angle~90.2° acs.org
C-C-C Bond Angle~84.8° acs.org

Emergence of 3-Substituted Oxetane Amines as Versatile Scaffolds in Contemporary Organic Synthesis

In recent years, 3-substituted oxetanes, and particularly 3-aminooxetanes, have emerged as highly valuable building blocks in medicinal chemistry. nih.govnih.gov Their rise to prominence is largely due to the pioneering work of researchers like Carreira, who demonstrated that the oxetane motif can serve as a bioisosteric replacement for commonly used functional groups such as gem-dimethyl and carbonyl groups. beilstein-journals.orgacs.org This substitution can lead to significant improvements in a molecule's physicochemical properties, including enhanced aqueous solubility, metabolic stability, and lipophilicity, without adding significant molecular weight. nih.gov

The 3-aminooxetane scaffold is particularly versatile. nih.gov The amino group provides a convenient handle for a wide range of chemical modifications, such as amide bond formation, reductive amination, and nucleophilic aromatic substitution (SNAr) reactions. nih.gov This allows for the facile incorporation of the oxetane ring into diverse molecular frameworks during drug discovery campaigns. acs.org Furthermore, the oxetane ring itself imparts unique properties. Its strong inductive electron-withdrawing effect can significantly reduce the basicity (pKa) of an adjacent amino group, which can be advantageous for optimizing drug-receptor interactions and pharmacokinetic profiles. nih.gov Due to their stability and accessibility, 3-aminooxetanes are now considered a new family of stable and readily available 1,3-amphoteric molecules, capable of participating in a variety of intermolecular annulation reactions to form valuable heterocyclic structures. nih.gov

Overview of Current Research Trajectories for 3-[(Dimethylamino)methyl]oxetan-3-amine and Analogous Derivatives

The specific compound, this compound, represents a more complex diamine-substituted oxetane. Research involving this particular molecule highlights its role as a key intermediate in the synthesis of novel pharmaceutical agents. For instance, it has been utilized in the creation of new antibacterial compounds. evitachem.com The dimethylamine (B145610) moiety is a common pharmacophore in many FDA-approved drugs, known to be involved in a range of pharmacological activities. researchgate.net

Broader research trends focus on the synthesis and application of analogous 3,3-disubstituted oxetanes. The development of modular and scalable synthetic routes to access structurally diverse 3-aminooxetanes is a major area of investigation. thieme-connect.comenamine.net These efforts aim to expand the chemical space accessible to medicinal chemists, allowing for the fine-tuning of molecular properties. For example, recent studies have focused on developing novel coupling reactions that mimic amide bond formation, allowing the vast libraries of commercially available amines to be combined with oxetane-based fragments. thieme.deresearchgate.net The overarching goal is to leverage the unique properties of the oxetane core—its polarity, three-dimensionality, and metabolic stability—to design next-generation therapeutics with superior performance. The continued exploration of compounds like this compound and its analogs is therefore central to advancing the field of drug discovery. chemrxiv.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2O B2998409 3-[(Dimethylamino)methyl]oxetan-3-amine CAS No. 2141347-88-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(dimethylamino)methyl]oxetan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-8(2)3-6(7)4-9-5-6/h3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWRQUFBZAUQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(COC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2141347-88-6
Record name 3-[(dimethylamino)methyl]oxetan-3-amine
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Advanced Synthetic Methodologies for 3 Dimethylamino Methyl Oxetan 3 Amine and Its Core Scaffolds

Strategies for Oxetane (B1205548) Ring Formation with Integrated Amine Functionalitynih.govbeilstein-journals.orgacs.org

The construction of the strained four-membered oxetane ring is a primary challenge in the synthesis of these molecules. acs.org Various strategies have been developed, often focusing on forming the C-O bond of the ether in an intramolecular fashion.

Intramolecular Cyclization Approaches for Oxetane-3-amine Scaffoldsnih.govbeilstein-journals.orgacs.org

A foundational and widely employed method for forming the oxetane ring is through intramolecular C–O bond formation, a variant of the Williamson etherification. acs.org This approach typically involves a 1,3-diol precursor where one hydroxyl group is converted into a good leaving group. The subsequent intramolecular nucleophilic attack by the remaining hydroxyl group closes the ring. acs.org For instance, stereocontrolled syntheses of 2,4-substituted oxetanes have been achieved from syn- and anti-1,3-diols. Selective conversion to an acetoxybromide, followed by cleavage of the acetyl group and treatment with a base like sodium hydride, induces cyclization with complete inversion of stereochemistry. acs.org

Another approach involves the intramolecular ring opening of other strained rings, such as epoxides. acs.orgbeilstein-journals.org Precursors for this cyclization can be generated by opening an epoxide with a nucleophile that carries a leaving group. The resulting intermediate can then be cyclized, often with a base, to yield the oxetane. acs.org More recently, radical cyclization of ethers has emerged as a method to produce polysubstituted oxetanes. beilstein-journals.org Additionally, a versatile methodology for converting inactivated sp3 alcohols directly into oxetanes has been developed, proceeding under mild conditions via a proposed radical addition to an alkene followed by an intramolecular SN2 cyclization. acs.orgnih.gov

These methods provide access to oxetane scaffolds that can be further functionalized to introduce the required amine groups. For example, 3,3-disubstituted oxetanes bearing hydroxy, amino, and carboxylic acid residues have been prepared from diol precursors through routes involving cyclization and subsequent nucleophilic substitution. acs.org

Rhodium-Catalyzed O-H Insertion and Subsequent C-C Bond-Forming Cyclization Routesnih.govacs.org

A powerful and convergent strategy for synthesizing highly functionalized oxetanes involves a rhodium-catalyzed O-H insertion reaction. nih.govresearchgate.net This methodology allows for the efficient construction of oxetane rings with various pendant functional groups. The process typically begins with the reaction of an alcohol with a diazo compound, such as diazomalonate, in the presence of a rhodium catalyst. researchgate.net This forms an ether intermediate which is then functionalized to introduce a leaving group. Subsequent intramolecular C-C bond-forming cyclization, promoted by a base, yields the substituted oxetane. nih.govresearchgate.net

This strategy has been successfully applied to synthesize a wide array of oxetane 2,2-dicarboxylates, including those with functionalized 3- and 4-aryl or alkyl substituents, as well as fused bicyclic systems. nih.gov A key advantage is the ability to use enantioenriched alcohols to produce enantioenriched oxetanes with complete retention of configuration. nih.govresearchgate.net The resulting oxetane products can be further derivatized while keeping the ring intact, highlighting their utility as building blocks. nih.gov

EntryAlcohol SubstrateProductYield (%)
1Ethylene glycolDiethyl oxetane-2,2-dicarboxylate73
2(R)-1-Phenylethane-1,2-diolDiethyl (R)-4-phenyloxetane-2,2-dicarboxylate80
32-BromoethanolDiethyl 4-(bromomethyl)oxetane-2,2-dicarboxylate75

This table presents representative yields for the Rhodium-catalyzed O-H insertion/cyclization strategy. Data compiled from research findings. nih.govresearchgate.net

Payne-Type Rearrangements and Related Stereoselective Syntheses of Oxetane Derivativesbeilstein-journals.org

The Payne rearrangement is the base-catalyzed isomerization of a 2,3-epoxy alcohol to its isomeric 1,2-epoxy alcohol, proceeding with inversion of configuration. wikipedia.org While this reaction directly involves epoxide migration, its principles can be applied to the stereoselective synthesis of precursors for oxetane rings. organicreactions.org The rearrangement is reversible, but under specific conditions, the equilibrium can be shifted, or one of the isomers can be trapped to afford a single product in high yield. wikipedia.org

In the context of oxetane synthesis, a Payne-type rearrangement can be a key step in creating a 1,3-diol with specific stereochemistry, which is a crucial precursor for intramolecular cyclization to form the oxetane ring. acs.org For instance, the synthesis of the oxetane ring in the natural product Merrilactone A utilizes a mechanism akin to a Payne rearrangement. acs.org The stereochemical outcome of the rearrangement is a critical feature, allowing for the controlled synthesis of chiral oxetane derivatives. wikipedia.org The reaction occurs with inversion of stereochemistry at the site of nucleophilic attack. wikipedia.org This stereospecificity is valuable for constructing complex molecules where the relative orientation of substituents on the oxetane ring is important.

Introduction of the Dimethylamino Methyl Moiety and its Precursorsacs.orgresearchgate.net

Once the oxetane core is established, the next crucial phase is the introduction of the specific side chains, namely the amine and the dimethylaminomethyl groups at the C3 position. This is typically achieved through reactions involving functionalized oxetane precursors.

Grignard Reactions in Precursor Synthesis for Oxetane-3-amine Scaffoldsacs.orgresearchgate.net

Grignard reagents are powerful carbon-based nucleophiles widely used for forming new carbon-carbon bonds. masterorganicchemistry.com In the synthesis of 3,3-disubstituted oxetanes, Grignard reagents can be added to oxetan-3-one, a common and commercially available starting material. chemrxiv.orgnih.gov This reaction introduces one of the required carbon-based substituents at the C3 position. The resulting tertiary alcohol can then be further manipulated.

A recently developed modular approach exploits the high reactivity of the keto group in oxetan-3-one. researchgate.netenamine.net It reacts with an amine and benzotriazole (B28993) to form stable Mannich adducts. These "spring-loaded" intermediates then readily react with various Grignard reagents under mild conditions to afford a wide range of 3-amino-3-substituted oxetanes in good to high yields, without opening the strained oxetane ring. researchgate.net This method is robust, scalable, and tolerates a broad scope of both aliphatic and aromatic organometallic reagents. researchgate.netenamine.net This strategy could be adapted to introduce a precursor for the dimethylaminomethyl group. For example, a Grignard reagent containing a protected aminomethyl group could be used.

Grignard Reagent (R-MgBr)AmineProductYield (%)
Phenylmagnesium bromideDibenzylamine3-(Dibenzylamino)-3-phenyloxetane95
Ethylmagnesium bromideDibenzylamine3-(Dibenzylamino)-3-ethyloxetane88
4-Methoxyphenylmagnesium bromideBenzhydrylamine3-(Benzhydrylamino)-3-(4-methoxyphenyl)oxetane92

This table showcases the scope of the Grignard reaction with benzotriazole-activated oxetan-3-one adducts. Data compiled from published research. researchgate.net

Nucleophilic Additions to Oxetane Precursorsacs.orgresearchgate.netchemrxiv.org

Direct nucleophilic addition of amines or their precursors to a suitably activated oxetane is a common strategy for introducing the required nitrogen functionalities. Oxetan-3-one is a key precursor, undergoing reactions such as reductive amination or Strecker synthesis. chemrxiv.orgnih.gov The Strecker synthesis, for instance, involves reacting oxetan-3-one with a cyanide source and an amine (like dibenzylamine) to yield a 3-amino-3-cyano oxetane, which serves as a versatile precursor for amino acids and their derivatives. chemrxiv.org

Another powerful approach involves the conjugate or aza-Michael addition of amines to α,β-unsaturated oxetane derivatives. acs.orgmdpi.com Starting from oxetan-3-one, a Horner-Wadsworth-Emmons reaction can be used to generate methyl (oxetan-3-ylidene)acetate. mdpi.com This Michael acceptor can then react with various amines, including dimethylamine (B145610), to introduce the amino group at the C3 position. Subsequent reduction of the ester group would lead to the desired dimethylaminomethyl moiety. This method allows for the preparation of various 3,3-disubstituted oxetanes by introducing diverse nucleophiles. acs.org

Synthesis of Key Intermediates for 3-[(Dimethylamino)methyl]oxetan-3-amine Derivatization

The synthesis of derivatives of this compound often requires the preparation of specialized building blocks. This section details the synthetic approaches to two such key intermediates.

Preparation of 2-(3-(((benzyloxy)carbonyl)amino)oxetan-3-yl)acetic acid

A plausible synthetic route to 2-(3-(((benzyloxy)carbonyl)amino)oxetan-3-yl)acetic acid, a key intermediate for introducing an acetic acid moiety to the oxetane scaffold, can be envisioned through a multi-step sequence starting from oxetan-3-one. This approach leverages established transformations in heterocyclic and amino acid chemistry.

The synthesis would commence with a Horner-Wadsworth-Emmons reaction on commercially available oxetan-3-one. nih.gov This reaction, utilizing a phosphonate (B1237965) reagent such as methyl 2-(diethoxyphosphoryl)acetate, would introduce an exocyclic double bond, yielding methyl 2-(oxetan-3-ylidene)acetate. nih.gov

Following the formation of this α,β-unsaturated ester, an aza-Michael addition would be employed to introduce the nitrogen functionality at the 3-position of the oxetane ring. nih.gov This conjugate addition, using a suitable nitrogen nucleophile, would lead to the formation of a 3-substituted 3-(acetoxymethyl)oxetane derivative.

The subsequent steps would involve the protection of the newly introduced amino group. A standard method for this transformation is the use of benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base to afford the benzyloxycarbonyl (Cbz) protected amine. This protecting group is widely used in peptide synthesis due to its stability under various reaction conditions and its facile removal by hydrogenolysis.

Finally, the methyl ester would be hydrolyzed to the corresponding carboxylic acid. This is typically achieved under basic conditions, for instance, using lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water, followed by acidic workup to yield the target compound, 2-(3-(((benzyloxy)carbonyl)amino)oxetan-3-yl)acetic acid.

A recent study on the synthesis of novel 3,3-disubstituted oxetanes highlights the utility of the Strecker synthesis on oxetan-3-one to generate 3-cyano-3-amino oxetane derivatives, which can then be hydrolyzed to the corresponding amino acids, offering an alternative pathway to related structures. chemrxiv.org

Synthesis of N-methoxy-N-methyl-6-(2,2,2-trifluoroethoxy)nicotinamide

The synthesis of N-methoxy-N-methyl-6-(2,2,2-trifluoroethoxy)nicotinamide, a Weinreb amide derivative useful for the construction of ketones, can be approached from 6-chloronicotinic acid.

The initial step involves the nucleophilic aromatic substitution of the chlorine atom with 2,2,2-trifluoroethanol. This reaction is typically carried out in the presence of a strong base, such as sodium hydride, in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The alkoxide of 2,2,2-trifluoroethanol, generated in situ, displaces the chloride to yield 6-(2,2,2-trifluoroethoxy)nicotinic acid. A similar strategy has been employed for the synthesis of 6-(trifluoromethyl)nicotinic acid from 2-chloro-6-(trifluoromethyl)pyridine. chemicalbook.com

Once the 6-(2,2,2-trifluoroethoxy)nicotinic acid is obtained, it can be converted to the corresponding Weinreb amide. This transformation generally involves the activation of the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to furnish the desired N-methoxy-N-methyl-6-(2,2,2-trifluoroethoxy)nicotinamide.

The following table summarizes the proposed reaction steps for the synthesis of this key intermediate.

StepReactantsReagents and ConditionsProduct
16-Chloronicotinic acid, 2,2,2-TrifluoroethanolSodium hydride, DMF6-(2,2,2-Trifluoroethoxy)nicotinic acid
26-(2,2,2-Trifluoroethoxy)nicotinic acid1. Oxalyl chloride, cat. DMF, CH2Cl22. N,O-Dimethylhydroxylamine hydrochloride, Pyridine, CH2Cl2N-methoxy-N-methyl-6-(2,2,2-trifluoroethoxy)nicotinamide

Catalytic Systems and Reagents Employed in Oxetane-3-amine Synthesis

The construction and functionalization of the oxetane ring, particularly for the synthesis of substituted oxetane-3-amines, benefit greatly from the use of transition metal catalysis and specific reagents that enable efficient and selective transformations.

Palladium-Catalyzed Transformations in Oxetane Chemistry

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in oxetane chemistry has enabled novel bond formations. acs.org While the direct cross-coupling of oxetanes can be challenging due to the inherent ring strain, palladium catalysts have been effectively used in reactions involving C-O bond activation. rsc.org

Recent advances have focused on the development of specialized phosphine (B1218219) ligands that facilitate these transformations. youtube.com Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds and have been applied to the synthesis of complex amines. acs.org Although direct application to the oxetane core can be complex, functionalized oxetanes bearing appropriate leaving groups can participate in such coupling reactions. For instance, an oxetane derivative with a halide or triflate substituent could potentially undergo palladium-catalyzed amination to introduce the desired amine functionality.

A general catalytic cycle for palladium-catalyzed cross-coupling reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com The choice of palladium precursor, ligand, and base is crucial for the success of these reactions.

Copper-Catalyzed Processes for Oxetane Derivatization

Copper-catalyzed reactions have emerged as a valuable alternative and complement to palladium-catalyzed methods, particularly in the formation of C-N bonds. The Ullmann condensation, a classical copper-catalyzed amination, has seen a renaissance with the development of new ligand systems that allow for milder reaction conditions. acs.org

In the context of oxetane chemistry, copper catalysts can be employed for the ring-opening of oxetanes with amine nucleophiles. The regioselectivity of this ring-opening is influenced by both steric and electronic factors of the oxetane substrate and the nature of the catalyst and nucleophile. acs.org For instance, active forms of copper(0) have been shown to catalyze the ring-opening of epoxides with heterocyclic amines to produce β-amino alcohols, a reaction that shares mechanistic similarities with potential oxetane ring-opening aminations. asianpubs.org

Furthermore, copper-catalyzed multicomponent reactions have been developed for the synthesis of complex heterocyclic structures incorporating an oxetane moiety. For example, a copper-catalyzed four-component reaction of an amino alcohol, formaldehyde, 3-oxetanone, and an alkyne has been reported to yield 3-oxetanone-derived spirocycles. magtech.com.cn

The table below provides a comparative overview of palladium and copper-catalyzed systems in related transformations.

Catalyst SystemTypical PrecursorsCommon LigandsKey Transformations
Palladium Pd(OAc)2, Pd2(dba)3Phosphines (e.g., Buchwald ligands), NHCsC-N, C-C, C-O cross-coupling
Copper CuI, Cu2O, Cu(OTf)2N,N-ligands, N,O-ligands, O,O-ligandsC-N coupling (Ullmann), Ring-opening, Multicomponent reactions

Zinc-Mediated Carbonyl Alkylative Amination Reactions for Alpha-Branched Amines

The synthesis of α-branched amines, a structural motif present in this compound, can be challenging. A recently developed zinc-mediated carbonyl alkylative amination (CAA) reaction provides a powerful tool for the construction of these sterically hindered amines. acs.orgmtroyal.cadigitellinc.comthieme-connect.com

The reaction is believed to proceed through the formation of an iminium ion from the amine and carbonyl compound, followed by the addition of an organozinc species generated in situ from the alkyl halide and zinc dust. organic-chemistry.org This method has been shown to be robust, scalable, and tolerant of a wide range of functional groups, making it highly valuable for the synthesis of complex amine-containing molecules. mtroyal.cadigitellinc.com The use of carboxylic acid derivatives as alkyl donors has also been demonstrated, further expanding the scope of this transformation. digitellinc.com

Reactivity Profiles and Diverse Derivatization Pathways of 3 Dimethylamino Methyl Oxetan 3 Amine Systems

Chemical Transformations at the Amine Functionality

The primary amine group in 3-[(Dimethylamino)methyl]oxetan-3-amine is a key handle for molecular elaboration. Its nucleophilic character facilitates reactions such as acylation, alkylation, and condensation, leading to a diverse range of derivatives. These transformations are fundamental in modifying the compound's physicochemical properties for various applications. evitachem.com

Amide bond formation is one of the most frequently employed reactions in drug discovery and organic synthesis. nih.govresearchgate.net The primary amine of this compound readily couples with carboxylic acids to form stable amide linkages. This reaction is typically facilitated by coupling reagents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. mychemblog.com

Propylphosphonic anhydride, commonly known as T3P®, is a highly efficient and mild reagent for amide bond formation. researchgate.netcore.ac.uk It serves as a powerful water scavenger, driving the condensation reaction between a carboxylic acid and an amine to completion. researchgate.net The use of T3P® has been specifically reported for creating amide derivatives from this compound, highlighting its utility with this particular substrate. evitachem.com The reaction proceeds efficiently, often at room temperature, and the by-products are water-soluble, which simplifies the purification process. core.ac.ukrhhz.net T3P® is considered a "green" coupling reagent due to its low toxicity and the reduced toxicity of its by-products. researchgate.netimperial.ac.uk

Table 1: Representative Conditions for T3P®-Mediated Amide Coupling
ParameterTypical ConditionReference
Coupling ReagentPropylphosphonic Anhydride (T3P®) researchgate.net
Stoichiometry~1.2-1.5 equivalents core.ac.uk
BaseTertiary amines (e.g., Triethylamine (B128534), DIPEA) core.ac.uk
SolventAprotic solvents (e.g., Ethyl acetate, Acetonitrile, DMF) core.ac.ukimperial.ac.uk
Temperature0 °C to Room Temperature core.ac.uk
Reaction Time1-12 hours rhhz.net

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is another premier coupling reagent, renowned for its high efficiency, fast reaction rates, and ability to minimize racemization, particularly in peptide synthesis. mychemblog.compeptide.comenamine.net It functions by converting a carboxylic acid into a highly activated O-(7-azabenzotriazol-1-yl) ester, which readily reacts with primary and secondary amines. mychemblog.comyoutube.com The reaction is typically conducted in polar aprotic solvents like DMF in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). enamine.netyoutube.com HATU is particularly effective for coupling sterically hindered substrates where other reagents may fail, making it an excellent candidate for reactions involving the oxetane-containing amine. enamine.net

Table 2: Representative Conditions for HATU-Mediated Amide Coupling
ParameterTypical ConditionReference
Coupling ReagentHATU enamine.net
Stoichiometry~1.0-1.2 equivalents nih.gov
BaseDIPEA or Triethylamine youtube.com
SolventPolar aprotic solvents (e.g., DMF, NMP) researchgate.netenamine.net
TemperatureRoom Temperature mychemblog.com
Reaction Time1-5 hours nih.gov

The primary amine of this compound is a versatile starting point for the synthesis of nitrogen-containing heterocycles. researchgate.net Through multi-step sequences involving condensation and cyclization reactions, the oxetane (B1205548) moiety can be incorporated into various ring systems, significantly expanding its chemical diversity and potential applications. dntb.gov.ua

The imidazole (B134444) ring is a privileged structure in medicinal chemistry. nih.govresearchgate.net One of the classic methods for its synthesis is the Debus synthesis, which involves the three-component reaction of a 1,2-dicarbonyl compound (e.g., glyoxal), an aldehyde, and ammonia (B1221849). nih.govpharmaguideline.com By substituting this compound for ammonia in this reaction, it is possible to construct N-substituted imidazoles bearing the oxetane framework. The reaction proceeds via the initial formation of an imine between the primary amine and the aldehyde, followed by condensation with the dicarbonyl compound and subsequent cyclization to yield the imidazole ring.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an exceptionally efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. thieme-connect.denih.govrsc.org This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. thieme-connect.debeilstein-journals.org

To utilize this reaction, the primary amine of this compound must first be converted into either an azide (B81097) or a terminal alkyne.

Azide formation: The amine can be transformed into an azide via diazotization followed by substitution with an azide source (e.g., sodium azide).

Alkyne formation: The amine can be acylated with an alkyne-containing carboxylic acid (e.g., propiolic acid) using standard amide coupling conditions.

The resulting oxetane-azide or oxetane-alkyne derivative can then undergo the CuAAC reaction with a corresponding alkyne or azide partner in the presence of a copper(I) catalyst. beilstein-journals.org The copper(I) is often generated in situ from a copper(II) salt, such as CuSO₄, using a reducing agent like sodium ascorbate. beilstein-journals.orgnih.gov

Table 3: General Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
ParameterTypical ConditionReference
CatalystCopper(I) source (e.g., CuI, or CuSO₄/Sodium Ascorbate) nih.govbeilstein-journals.org
Ligand (Optional)TBTA, THPTA (to stabilize Cu(I) and accelerate reaction) beilstein-journals.orgnih.gov
ReactantsTerminal Alkyne and Organic Azide thieme-connect.de
SolventVarious, including water, t-BuOH, DMF, DMSO thieme-connect.debeilstein-journals.org
TemperatureRoom Temperature nih.gov
OutcomeExclusive formation of 1,4-disubstituted 1,2,3-triazole thieme-connect.denih.gov

Nucleophilic Displacements and Alkylations of Amino Groups in Oxetane Systems

The amino functionalities in 3-aminooxetane systems are versatile handles for introducing molecular diversity. The primary amine, in particular, serves as a nucleophile in a variety of standard organic transformations. 3-Aminooxetane is a widely utilized building block for amide bond formations, reductive aminations, and nucleophilic aromatic substitution (SNAr) reactions. nih.gov These reactions allow for the covalent linkage of the oxetane core to a wide array of substrates.

The alkylation of the amino group provides a direct route to secondary and tertiary amines, further expanding the chemical space. For instance, the reaction of a primary 3-aminooxetane with suitable electrophiles can yield complex structures, as demonstrated in the multi-step synthesis of various drug analogues. researchgate.net The reactivity is not limited to the primary amine; even precursors like oxetan-3-tert-butylsulfinimine can undergo reactions with organometallic reagents to produce structurally diverse substituted 3-aminooxetanes. nih.gov

Reaction TypeReagents/ConditionsProduct TypeReference
Amide CouplingAcyl chlorides, Carboxylic acids + coupling agentsN-Acyl-3-aminooxetanes nih.gov
Reductive AminationAldehydes/Ketones, NaBH(OAc)₃ or H₂/PdN-Alkyl-3-aminooxetanes nih.gov
Nucleophilic Aromatic Substitution (SNAr)Electron-deficient aryl halidesN-Aryl-3-aminooxetanes nih.gov
Defluorosulfonylative CouplingOxetane sulfonyl fluorides3-Aminooxetanes researchgate.net
1,2-Addition to SulfinimineOrganolithium reagentsSubstituted 3-aminooxetanes nih.gov

This table summarizes common nucleophilic reactions involving the amino group on an oxetane core.

Dealkylation Strategies for Tertiary Amines Derived from Oxetane Precursors

The tertiary dimethylamino group in this compound and its derivatives can undergo dealkylation through both metabolic and synthetic pathways. In metabolic studies of 3-monosubstituted oxetane derivatives, N-dealkylation via oxidation has been identified as a major metabolic route. acs.org This process is often mediated by enzymes such as cytochrome P450. nih.gov

In synthetic chemistry, several methods exist for the N-dealkylation of tertiary amines that could be applied to oxetane-containing precursors. nih.govnih.gov Classical methods include the von Braun reaction, which utilizes cyanogen (B1215507) bromide to yield a cyanamide (B42294) intermediate that can be subsequently hydrolyzed to the secondary amine. nih.gov More contemporary approaches offer milder conditions. Photoredox catalysis, for example, has emerged as a powerful, functional group-tolerant method for the aerobic N-dealkylation of a wide range of tertiary amines, including complex drug-like molecules. nih.gov This strategy often mimics the oxidative pathways seen in metabolic processes. nih.gov Other metal-catalyzed (e.g., Cu, Ru, Pd, Fe) and photochemical transformations have also been established for N-demethylation, although their tolerance for the oxetane ring would need to be evaluated on a case-by-case basis. nih.gov

Reactions Involving the Oxetane Ring System in this compound Derivatives

The oxetane ring is characterized by significant ring strain (106 kJ/mol), which is less than that of an oxirane but more than a tetrahydrofuran (B95107). researchgate.net This inherent strain makes the ring susceptible to cleavage reactions, particularly with nucleophiles, often requiring activation by Lewis or Brønsted acids. acs.orgresearchgate.net However, the stability of the oxetane ring is highly dependent on its substitution pattern, with 3,3-disubstituted oxetanes showing greater stability towards various reaction conditions compared to less substituted analogues. nih.govchemrxiv.org

Ring-Opening Reactions and Associated Mechanistic Insights

The cleavage of the oxetane ring is a key reactivity pathway that can be exploited to generate highly functionalized acyclic structures. researchgate.net The regioselectivity of the ring-opening is influenced by steric and electronic factors, with nucleophilic attack typically occurring at the less substituted carbon adjacent to the oxygen under neutral or basic conditions. magtech.com.cn In the presence of acid, attack can be directed to the more substituted carbon due to stabilization of the resulting carbocation-like transition state. magtech.com.cn

A notable transformation of certain oxetane derivatives is their isomerization into lactones. Specifically, 3-aryloxetan-3-carboxylic acids have been shown to be unstable, undergoing intramolecular ring-opening and cyclization to form five- or six-membered lactones, often without the need for an external catalyst. beilstein-journals.orgacs.org This isomerization can occur even during storage at room temperature or upon gentle heating. acs.org The proposed mechanism involves an initial intramolecular protonation of the oxetane oxygen by the carboxylic acid group. acs.org This activation facilitates the nucleophilic attack by the carboxylate, leading to the cleavage of a C-O bond of the oxetane and the formation of the more stable lactone ring. acs.org The high basicity of a nearby functional group, such as an imidazole, can prevent this protonation and stabilize the oxetane-carboxylic acid structure. acs.org

Oxetane PrecursorConditionsProductReference
3-Phenyloxetane-3-carboxylic acidDioxane/H₂O, 100 °C4-Hydroxy-4-phenyltetrahydrofuran-2-one (γ-lactone) acs.org
3-(4-Chlorophenyl)oxetane-3-carboxylic acidDioxane/H₂O, 100 °C4-(4-Chlorophenyl)-4-hydroxytetrahydrofuran-2-one (γ-lactone) acs.org
1-(Oxetan-3-yl)piperidine-4-carboxylic acidDioxane/H₂O, 100 °C1-(3-Hydroxypropyl)piperidine-2,5-dione derivative (rearranged) acs.org

This table shows examples of oxetane-carboxylic acids isomerizing to lactones.

The oxetane ring can be activated by acids to undergo intramolecular attack by internal nucleophiles, leading to the formation of new heterocyclic systems. A prominent example is the acid-catalyzed cyclization of 3-amido oxetanes to form 2-oxazolines. nih.gov This reaction is efficiently catalyzed by oxophilic Lewis acids, such as In(OTf)₃ or Sc(OTf)₃, under mild conditions. nih.gov The mechanism involves the coordination of the Lewis acid to the oxetane oxygen, which activates the ring for nucleophilic attack. The internal amide oxygen then attacks one of the methylene (B1212753) carbons of the oxetane ring, resulting in ring-opening and concomitant formation of the five-membered oxazoline (B21484) ring, which is naturally decorated with a hydroxymethyl group at the 4-position. nih.gov This strategy provides a convergent and efficient route to valuable heterocyclic structures that are present in numerous natural products and ligands. nih.gov

Functionalization of Pre-formed Oxetane-Containing Building Blocks

Despite the propensity for ring-opening under certain conditions, the oxetane core is remarkably stable to a wide range of synthetic transformations, establishing it as a robust building block. chemrxiv.orgbeilstein-journals.org Comprehensive studies on 3,3-disubstituted oxetanes, which are structurally analogous to derivatives of this compound, have demonstrated the ring's tolerance to many common reagents. chemrxiv.org This allows for the functionalization of side chains attached to the oxetane core without compromising the integrity of the four-membered ring.

Key transformations that have been successfully performed on pre-formed oxetane building blocks include oxidations (e.g., using DMP, PCC, or TEMPO), reductions, alkylations and acylations of hydroxyl and amino groups, nucleophilic substitutions, and various C-C bond-forming reactions. chemrxiv.org The stability of the oxetane ring under these diverse conditions is crucial for its application in multi-step syntheses and for the generation of compound libraries in drug discovery programs. chemrxiv.orgenamine.net The key is often to avoid strongly acidic conditions, which are most likely to promote undesired ring-opening. chemrxiv.org

Reaction ClassSpecific TransformationConditionsReference
Oxidation Alcohol to AldehydeDMP or PCC chemrxiv.org
Alcohol to Carboxylic AcidTEMPO/PIDA chemrxiv.org
C-C Bond Formation Horner-Wadsworth-EmmonsBase, phosphonate (B1237965) reagent chemrxiv.org
Suzuki CouplingPd catalyst, base beilstein-journals.org
Nucleophilic Substitution Mesylate to Azide/HalideNaN₃ or NaX chemrxiv.org
Alkylation O-alkylation of alcoholNaH or t-BuOK, alkyl halide chemrxiv.org

This table provides examples of reactions that can be performed on oxetane derivatives without ring-opening.

Hydroboration of Benzylidene Cycloalkanes for Oxetane Derivativatizon

While hydroboration-oxidation is a fundamental reaction for the anti-Markovnikov hydration of alkenes, its specific application to benzylidene cycloalkanes as a direct pathway for the derivatization of a pre-existing oxetane scaffold is not extensively detailed in the surveyed literature. Conceptually, if an oxetane moiety were appended to a benzylidene cycloalkane, hydroboration would primarily affect the exocyclic double bond of the benzylidene group, leading to the introduction of a hydroxyl group. This transformation would offer a route to functionalized alcohol derivatives, where the oxetane ring remains intact, thereby expanding the structural diversity of the molecule.

Borylation of Strained Ring Carbamates Containing Oxetane Moieties

The synthesis of borylated strained rings is a significant area of research, as these compounds are valuable intermediates in synthetic chemistry and drug discovery. researchgate.net Recent advancements have demonstrated that visible-light-driven energy transfer catalysis can facilitate the formation of borylated cyclopropanes and cyclobutanes. chemistryviews.org These methods involve photorearrangements that trigger a boron shift or a sequence of hydrogen atom transfer (HAT) followed by cyclization. researchgate.netchemistryviews.org

Given the strained nature of the oxetane ring, similar photochemical strategies could potentially be applied to oxetane-containing substrates. researchgate.net For a molecule like this compound, the amine functionalities could be converted into carbamates, which may serve to modulate the electronic properties or direct the borylation reaction. This approach could provide a novel pathway to introduce a versatile boron functional group onto the oxetane scaffold, opening up possibilities for subsequent cross-coupling reactions to build molecular complexity. chemistryviews.org

Oxidative Alkynylation Routes to Oxetane Ynones

A powerful method for derivatizing oxetanes involves the ruthenium-catalyzed oxidative alkynylation of primary alcohols to form α,β-acetylenic ketones, commonly known as ynones. researchgate.netnih.gov This reaction provides direct access to highly functionalized oxetane-bearing ynones from commercially available oxetanols. researchgate.netnih.gov These ynone products are valuable intermediates, as they can be readily converted into a variety of N-heterocycles, including pyrazoles, isoxazoles, and pyrimidines, through condensation reactions. researchgate.netnih.gov This three-fold scaffold diversification allows for the rapid assembly of diverse molecular libraries from a common oxetane precursor. nih.gov

Table 1: Examples of Ruthenium-Catalyzed Oxidative Alkynylation to Form Oxetane-Bearing Ynones nih.gov
Oxetane Substrate (Alcohol)Alkyne PartnerCatalystProduct (Ynone)Yield
Oxetan-3-ylmethanol1-OctyneRu Catalyst (10 mol%)1-(Oxetan-3-yl)non-2-yn-1-one85%
(3-Methyloxetan-3-yl)methanolPhenylacetyleneRu Catalyst (10 mol%)1-(3-Methyloxetan-3-yl)-3-phenylprop-2-yn-1-one76%
(3-Ethyloxetan-3-yl)methanolCyclohexylacetyleneRu Catalyst (10 mol%)3-Cyclohexyl-1-(3-ethyloxetan-3-yl)prop-2-yn-1-one72%
Halosulfonylation and Other Common Organic Transformations of Oxetanes

Halosulfonylation has emerged as a robust method for the difunctionalization of strained molecules. researchgate.netnih.gov A one-pot protocol allows for the halosulfonylation of strained systems like [1.1.1]propellane and bicyclo[1.1.0]butanes under mild and scalable conditions. chemrxiv.org This chemistry utilizes sulfonyl halides that can be generated in situ from readily available sulfinate salts and a halogen source. chemrxiv.org The relevance of this methodology to oxetane chemistry has been demonstrated, where an oxetane-containing sulfinate was successfully subjected to the reaction conditions to yield the corresponding sulfonyl bromide and iodide products in quantitative yields. chemrxiv.org

Beyond halosulfonylation, other common organic transformations are widely applied to oxetane scaffolds. Regioselective lithiation of 2-sulfonyl oxetanes, followed by quenching with various electrophiles, allows for the synthesis of 2-substituted derivatives. researchgate.net Furthermore, the strained oxetane ring can undergo ring-opening reactions when treated with nucleophiles, a process that can be catalyzed by transition metals or organocatalysts to afford highly functionalized acyclic compounds. researchgate.netnih.gov

Table 2: Halosulfonylation of an Oxetane-Containing Sulfinate chemrxiv.org
SubstrateHalogenating AgentProductYield
Sodium 2-(oxetan-3-yl)ethane-1-sulfinate1,3-Diiodo-5,5-dimethylhydantoin (DIH)1-(2-(Iodo(bicyclo[1.1.1]pentan-1-yl)sulfonyl)ethyl)oxetan-3-one99%
Sodium 2-(oxetan-3-yl)ethane-1-sulfinateN-Bromosuccinimide (NBS)1-(2-(Bromo(bicyclo[1.1.1]pentan-1-yl)sulfonyl)ethyl)oxetan-3-one100%
Bromide Displacement by Nitrogen Nucleophiles on Oxetane Scaffolds

The introduction of nitrogen-containing functional groups onto an oxetane scaffold can be readily achieved through nucleophilic substitution reactions. A common strategy involves the displacement of a good leaving group, such as a bromide or a triflate, on a side chain attached to the oxetane ring. acs.org For instance, alkyl bromides can be converted to the corresponding azides via displacement with sodium azide. acs.org These azides can then be reduced to primary amines, providing a versatile handle for further functionalization. acs.org This classic SN2 pathway is fundamental for elaborating oxetane-based building blocks and is directly relevant to the synthesis of compounds like this compound and its analogs.

Synthesis of Advanced Building Blocks and Complex Molecular Architectures from this compound Derivatives

Derivatives of this compound serve as advanced building blocks for constructing complex molecular architectures, driven by the desirable physicochemical properties imparted by the oxetane motif. nih.govmagtech.com.cn The development of robust synthetic protocols has enabled the preparation of a wide range of novel 3,3-disubstituted oxetanes, which are valuable for fragment-based drug discovery. whiterose.ac.ukrsc.org

One key strategy involves using oxetane-amines as amide bioisosteres, which can fine-tune pharmacokinetic and metabolic properties of drug candidates. enamine.net A modular, two-step method starting from the commercially available oxetan-3-one allows for the construction of diverse amino-oxetanes. enamine.net Furthermore, the ynone intermediates produced via oxidative alkynylation are themselves advanced building blocks, providing rapid access to complex heterocyclic systems bearing an oxetane substituent. researchgate.netnih.gov

The inherent three-dimensionality of the oxetane ring is leveraged in the design of novel molecular scaffolds. whiterose.ac.uk For example, Pictet-Spengler reactions with oxetan-3-ones can produce spirocyclic tetrahydro-β-carbolines. researchgate.net The assembly of these building blocks can lead to complex supramolecular structures. While not directly demonstrated with oxetanes, the principles of self-assembly seen in "foldectures"—crystalline materials derived from peptide foldamers—highlight how well-defined building blocks can form intricate three-dimensional architectures with unique properties. nih.gov The continued development of synthetic methods for creating diverse oxetane-based building blocks is crucial for exploring new chemical space and designing next-generation therapeutics and materials. magtech.com.cnrsc.org

Advanced Spectroscopic and Analytical Characterization of 3 Dimethylamino Methyl Oxetan 3 Amine and Its Synthetic Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For 3-[(Dimethylamino)methyl]oxetan-3-amine, the ¹H NMR spectrum would exhibit distinct signals corresponding to the different types of protons present.

The protons of the two methyl groups attached to the nitrogen atom are chemically equivalent and would appear as a sharp singlet. The methylene (B1212753) protons of the (dimethylamino)methyl group would also produce a singlet. The four protons on the oxetane (B1205548) ring are diastereotopic and would therefore be expected to appear as two distinct pairs of doublets, characteristic of an AB spin system, due to geminal coupling. The primary amine protons can sometimes be observed as a broad singlet, though their chemical shift and appearance can be highly dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-N(CH₃)₂ 2.2 - 2.4 Singlet 6H
-CH₂-N(CH₃)₂ 2.5 - 2.7 Singlet 2H
Oxetane -CH₂- 4.2 - 4.6 Two Doublets (AB system) 4H
-NH₂ 1.5 - 3.0 Broad Singlet 2H

Note: These are predicted values and can vary based on solvent and experimental conditions.

Carbon (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom will give rise to a distinct signal.

The spectrum would show a signal for the equivalent methyl carbons of the dimethylamino group. The methylene carbon adjacent to the dimethylamino group would appear at a downfield shift. The quaternary carbon of the oxetane ring, bonded to both the amine and the aminomethyl group, would be observed at a characteristic chemical shift. Finally, the two equivalent methylene carbons of the oxetane ring would produce a single signal in a region typical for carbons in a strained ether ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
-N(CH₃)₂ 45 - 50
-CH₂-N(CH₃)₂ 55 - 60
Oxetane C(quaternary) 60 - 65
Oxetane -CH₂- 75 - 80

Note: These are predicted values and can vary based on solvent and experimental conditions.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unequivocally assign all proton and carbon signals and to confirm the molecular structure, a series of two-dimensional (2D) NMR experiments are typically performed.

COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons, primarily confirming the geminal coupling between the diastereotopic protons of the oxetane ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the previously assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for confirming the connectivity of the entire molecule, for instance, by showing correlations from the methyl protons to the methylene carbon of the (dimethylamino)methyl group, and from the oxetane methylene protons to the quaternary carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It can be used to confirm the three-dimensional structure of the molecule.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is routinely used to assess the purity of a sample and to confirm the molecular weight of the target compound. For this compound, a single peak in the chromatogram with the expected mass-to-charge ratio for the protonated molecule [M+H]⁺ would confirm its identity and high purity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of a molecule. The experimentally measured exact mass of the molecular ion of this compound would be compared to the calculated theoretical mass to confirm its elemental composition with a high degree of confidence.

Table 3: Predicted Mass Spectrometry Data for this compound

Analysis Expected Result
Molecular Formula C₇H₁₆N₂O
Molecular Weight 144.22 g/mol
LC-MS (ESI+) [M+H]⁺ at m/z 145.13
HRMS (ESI+) [M+H]⁺ Calculated: 145.1335; Observed: within 5 ppm

Note: Fragmentation patterns would depend on the ionization technique and energy but would likely involve cleavage of the C-C bond adjacent to the oxetane ring and loss of the dimethylamino group.

Electrospray Ionization (ESI) Modes in Mass Spectrometry

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a powerful analytical technique used to determine the molecular weight of a compound by ionizing it and measuring its mass-to-charge ratio (m/z). For a molecule like this compound, which contains basic nitrogen atoms, positive ion mode ESI is typically the most effective method.

In positive ion mode, the analyte solution is passed through a capillary held at a high positive potential. This causes the formation of a fine spray of charged droplets. As the solvent evaporates from these droplets, the charge density on the surface increases, leading to the eventual ejection of protonated analyte molecules [M+H]⁺ into the gas phase, which are then detected by the mass analyzer. For this compound (C₇H₁₆N₂O), the expected monoisotopic mass is approximately 144.1263 g/mol . Therefore, in a positive mode ESI-MS spectrum, the most prominent peak would be expected at an m/z value corresponding to the protonated molecule [C₇H₁₆N₂O + H]⁺, which is approximately 145.1341.

The choice of solvent is critical for successful ESI-MS analysis. Solvents like methanol (B129727), acetonitrile, and water, often with the addition of a small amount of a volatile acid such as formic acid or acetic acid, are commonly used. The acid helps to promote the protonation of the analyte in the ESI source, thereby enhancing the signal intensity.

Ionization Mode Typical Adducts Expected m/z for C₇H₁₆N₂O Rationale
Positive ESI[M+H]⁺, [M+Na]⁺~145.13, ~167.12The presence of two basic amine groups readily accepts a proton. Sodium adducts are also common impurities.
Negative ESI[M-H]⁻~143.12Less likely due to the basic nature of the amines, but may be observed under specific conditions.

Chromatographic Methods for Purification and Purity Assessment

Chromatography is an indispensable tool in synthetic chemistry for the separation, purification, and assessment of the purity of compounds. The choice of the chromatographic method depends on the scale of the separation and the properties of the compound of interest.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used to monitor the progress of a chemical reaction. A small amount of the reaction mixture is spotted onto a TLC plate, which is a solid support (e.g., glass or aluminum) coated with a thin layer of an adsorbent material, typically silica (B1680970) gel or alumina. The plate is then placed in a developing chamber containing a suitable solvent system (eluent).

For a polar compound like this compound, a polar stationary phase like silica gel would be appropriate. The choice of the mobile phase is crucial for achieving good separation. A mixture of a relatively nonpolar solvent (e.g., dichloromethane (B109758) or ethyl acetate) and a polar solvent (e.g., methanol) is often used. The addition of a small amount of a base, such as triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521), to the eluent can help to prevent the streaking of basic compounds on the silica gel plate by neutralizing acidic sites on the stationary phase. The spots on the TLC plate can be visualized under UV light if the compounds are UV-active, or by using a staining agent such as potassium permanganate (B83412) or ninhydrin, which reacts with the amine functional groups to produce a colored spot.

Flash Column Chromatography for Compound Purification

Flash column chromatography is a technique used for the rapid purification of compounds from a reaction mixture. It is a preparative technique that utilizes a column packed with a stationary phase, typically silica gel, through which the sample is passed using a solvent system under moderate pressure.

The principles of solvent selection for flash chromatography are similar to those for TLC. A solvent system that provides a good separation of the desired product from impurities on a TLC plate (with an Rf value for the product of around 0.2-0.4) is often a good starting point for flash column chromatography. For the purification of this compound, a gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be effective in separating the product from less polar impurities and starting materials.

Parameter Typical Conditions for Amines Rationale
Stationary Phase Silica GelStandard, cost-effective, and suitable for a wide range of compounds.
Mobile Phase Dichloromethane/Methanol with 1% TriethylamineThe methanol increases polarity to elute the polar amine, while triethylamine prevents peak tailing.
Detection TLC with KMnO₄ or Ninhydrin stainAmine functional groups are not typically UV-active, requiring a chemical stain for visualization.

Preparative Liquid Chromatography for Large-Scale Purification

For the purification of larger quantities of a compound with high purity, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice. Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads.

For a polar and basic compound like this compound, a reversed-phase stationary phase (e.g., C18) with an aqueous-organic mobile phase is a common choice. The mobile phase often contains a buffer to control the pH and an ion-pairing agent to improve the retention and peak shape of the basic analyte. The use of a mass spectrometer as a detector (LC-MS) in preparative HPLC allows for the collection of fractions based on the mass-to-charge ratio of the target compound, ensuring a very high degree of purity in the isolated product.

Other Advanced Analytical Techniques for Comprehensive Chemical Characterization

Beyond the core techniques of MS and chromatography, a full characterization of this compound and its derivatives would involve several other advanced analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is essential for the unambiguous determination of the molecular structure. Two-dimensional NMR techniques, such as COSY and HSQC, can provide further detailed information about the connectivity of atoms within the molecule.

Computational Chemistry and Theoretical Mechanistic Insights into Oxetane 3 Amine Transformations

Quantum Chemical Methodologies for Reaction Mechanism Elucidation

Quantum chemical methods are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. These methodologies allow for a deep, quantitative understanding of how transformations involving oxetane-3-amines occur at a molecular level.

The significant ring strain of the oxetane (B1205548) ring, estimated at 25.5 kcal/mol, is a key driver of its reactivity. beilstein-journals.org Ab initio and Density Functional Theory (DFT) calculations are widely employed to study the consequences of this strain, particularly in ring-opening and ring-expansion reactions. beilstein-journals.orgrsc.org DFT methods, such as B3LYP and MP2, have been successfully used to investigate the mechanism of ring-opening polymerization of oxetane cations. rsc.org These calculations optimize the geometries of reactants, transition states, intermediates, and products along the reaction pathway. rsc.org

For instance, computational studies have elucidated the activation energies required for various transformations. The ring expansion of an unsubstituted epoxide to an oxetane was modeled at the DFT MP2 level, revealing an activation energy of 13–17 kcal·mol−1. acs.org Subsequent expansion from oxetane to tetrahydrofuran (B95107) (THF) required a higher activation barrier of 25 kcal·mol−1. acs.org Such calculations are crucial for understanding the feasibility and conditions required for these transformations.

DFT calculations have also been applied to more complex systems, such as the formation of the oxetane ring in the biosynthesis of Paclitaxel, where a cytochrome P450 enzyme is involved. researchgate.net These studies explore different reaction pathways and the stability of intermediates, providing support for proposed biological mechanisms. researchgate.net Similarly, the electrocyclic ring-opening of oxetene has been studied computationally, comparing its pseudopericyclic nature to the pericyclic behavior of cyclobutene. nih.gov These theoretical investigations provide fundamental insights into the electronic factors governing the reactivity of the strained four-membered ring, which are applicable to substituted oxetanes like 3-[(Dimethylamino)methyl]oxetan-3-amine.

Reaction TypeComputational MethodCalculated Activation Energy (kcal/mol)Reference
Epoxide to Oxetane Ring ExpansionDFT MP213 - 17 acs.org
Oxetane to THF Ring ExpansionDFT MP225 acs.org
Oxetane Cation PolymerizationDFT (B3LYP, MP2)Low initial activation energy rsc.org

Conformational Analysis and Stereochemical Predictions of Oxetane-3-amine Derivatives

The oxetane ring is not planar but exists in a puckered conformation. beilstein-journals.orgacs.org The degree of puckering is influenced by the substituents on the ring. While the parent oxetane has a small puckering angle of 8.7°, substituents can increase this angle due to unfavorable eclipsing interactions. beilstein-journals.orgacs.org For example, X-ray crystallography showed a puckering angle of 16° for the insecticide EDO. acs.org

Computational methods are essential for performing conformational analysis on flexible molecules like this compound. By calculating the relative energies of different conformers, it is possible to predict the most stable three-dimensional structure. This information is critical for understanding stereochemical outcomes, as the preferred conformation can dictate which face of the molecule is more accessible to incoming reagents, thereby influencing the stereoselectivity of a reaction. For instance, in the synthesis of novel β3-amino acids, conformational analysis by methods including molecular dynamics was used to identify well-defined folded structures. acs.org Such analyses can rationalize why certain cyclization reactions may or may not occur and predict the stereochemistry of the resulting products. acs.org

Oxetane DerivativePuckering Angle (°)MethodReference
Unsubstituted Oxetane8.7X-ray Crystallography (140 K) beilstein-journals.org
EDO (Insecticide)16X-ray Crystallography acs.org

Application of Computational Models in Predicting Synthetic Outcomes and Reaction Selectivity

The ultimate goal of many computational studies is to build predictive models that can accurately forecast the outcomes of unknown reactions. nih.govnih.gov By combining quantum chemical calculations of reaction barriers with an understanding of conformational preferences, it is possible to predict which of several possible reaction pathways is most likely to occur. This helps in predicting chemoselectivity, regioselectivity, and stereoselectivity.

For oxetane chemistry, computational models can help rationalize observed reactivity and guide the design of new synthetic routes. nih.gov For example, DFT calculations suggested that in certain domino reactions, the oxetane ring is formed before a tetrahydrofuran ring, explaining the final product structure. beilstein-journals.org In another case, computational results were consistent with experimental findings that enantioenriched oxetanes could be accessed from chiral epoxides with full retention of stereochemistry. acs.org These predictive capabilities are invaluable in modern drug discovery and organic synthesis, where minimizing trial-and-error experimentation is crucial for efficiency. nih.gov As computational methods become more sophisticated, their role in predicting the synthetic outcomes and selectivity for reactions involving complex building blocks like this compound will continue to grow. nih.gov

Strategic Utility of 3 Dimethylamino Methyl Oxetan 3 Amine and Oxetane Scaffolds in Advanced Molecular Design

Oxetanes as Key Structural Motifs in Diverse Chemical Libraries

The oxetane (B1205548) ring is an increasingly popular structural motif in drug discovery, valued for its low molecular weight, high polarity, and distinct three-dimensionality. chemrxiv.orgrsc.orgnih.gov These characteristics make oxetane-containing compounds, including derivatives of 3-[(Dimethylamino)methyl]oxetan-3-amine, valuable additions to diverse chemical libraries. The incorporation of the oxetane moiety can significantly enhance the structural diversity and complexity of these libraries, providing access to unexplored chemical space. chemrxiv.org

The sp³-rich nature of the oxetane scaffold helps to move away from the flat, aromatic structures that have traditionally dominated screening libraries, a shift that is often associated with improved clinical success rates due to higher target selectivity and better pharmacokinetic properties. rsc.org The presence of the polar ether oxygen within a constrained ring system imparts a unique dipole moment and hydrogen bond accepting capability, further diversifying the potential interactions of library members with biological targets. researchgate.net

Application as Versatile Synthetic Intermediates for Complex Molecule Construction

Beyond their direct inclusion in chemical libraries, 3,3-disubstituted oxetanes like this compound are highly valuable as versatile synthetic intermediates for the construction of more complex molecules. chemrxiv.orgresearchgate.net Their strained ring system, while generally stable under many reaction conditions, can be selectively opened to introduce functionality and build intricate molecular frameworks. digitellinc.com

Building Blocks for Novel Nitrogen-Containing Heterocycles

The functional groups present in this compound, namely the primary and tertiary amines, make it a particularly useful building block for the synthesis of novel nitrogen-containing heterocycles. These amine functionalities can serve as nucleophilic handles for a variety of chemical transformations, enabling the construction of larger heterocyclic systems. For instance, the primary amine can be readily acylated, alkylated, or used in condensation reactions to form a wide range of nitrogen-containing rings. The dimethylamino group can also participate in or direct further chemical modifications. rsc.org The synthesis of diverse oxetane amino acids and their derivatives has been demonstrated, starting from oxetan-3-one, showcasing the utility of these scaffolds in preparing precursors for more complex heterocycles. chemrxiv.org

Precursors for Polycyclic and Spirocyclic Systems

The unique 3,3-disubstitution pattern of compounds like this compound makes them ideal precursors for the synthesis of polycyclic and spirocyclic systems. Spirocycles, which contain two rings connected by a single common atom, are of particular interest in medicinal chemistry due to their rigid, three-dimensional structures. The synthesis of spirocyclic oxetanes has been achieved through methods such as ring-closing metathesis and iodocyclization, demonstrating the compatibility of the oxetane ring with these synthetic strategies. chemrxiv.org The construction of such complex architectures from oxetane-based starting materials allows for the creation of novel scaffolds with precisely controlled spatial arrangements of functional groups. scispace.com

Oxetanes as Bioisosteres in Rational Lead Compound Modification and Optimization

One of the most powerful applications of the oxetane scaffold in medicinal chemistry is its use as a bioisostere—a chemical substituent that can replace another group within a bioactive molecule without significantly altering its biological activity, while potentially improving its physicochemical or pharmacokinetic properties. chemrxiv.orgrsc.orgdigitellinc.com

Mimicry of Gem-Dimethyl Groups and Other Functional Equivalents

The oxetane ring is a well-established bioisostere for the gem-dimethyl group. rsc.org The volume occupied by an oxetane is comparable to that of a gem-dimethyl group, allowing it to be substituted into a molecule to block metabolically vulnerable positions without causing significant steric clashes. researchgate.net However, the introduction of the oxygen atom makes the oxetane significantly more polar than the lipophilic gem-dimethyl group. researchgate.net This can lead to a desirable reduction in lipophilicity (logP), which in turn can improve aqueous solubility and reduce metabolic liability. researchgate.net Oxetanes have also been successfully employed as bioisosteres for carbonyl groups, offering similar hydrogen bonding capabilities but with altered electronic properties and metabolic stability. rsc.org

Influence on Molecular Volume, Electronic Distribution, and Polarity in Molecular Design

The electronegative oxygen atom in the oxetane ring creates a significant dipole moment and exerts a strong inductive electron-withdrawing effect. rsc.org This can influence the pKa of nearby functional groups; for example, an oxetane placed alpha to an amine can reduce the basicity of the amine. rsc.org This modulation of electronic properties can be strategically employed to fine-tune the binding interactions of a drug candidate with its target and to optimize its absorption, distribution, metabolism, and excretion (ADME) profile. The rigid, three-dimensional nature of the oxetane ring also helps to pre-organize the conformation of a molecule, which can lead to enhanced binding affinity for its biological target. rsc.org

Future Prospects and Emerging Research Directions for 3 Dimethylamino Methyl Oxetan 3 Amine and Oxetane Chemistry

Development of Novel and Environmentally Sustainable Synthetic Routes

A primary focus of future research will be the development of more efficient and environmentally friendly methods for synthesizing 3,3-disubstituted oxetanes. scispace.com While established methods exist, there is a continuous demand for synthetic routes that are more sustainable and allow for greater molecular diversity. researchgate.net

Key areas of development include:

Biocatalysis : The use of enzymes in organic synthesis offers remarkable stereo- and regioselectivity under environmentally benign conditions. researchgate.net Future research may lead to the discovery and engineering of enzymes capable of catalyzing the formation of the oxetane (B1205548) ring in molecules like 3-[(dimethylamino)methyl]oxetan-3-amine, offering a greener alternative to traditional chemical methods. researchgate.net

Photochemical Methods : Light-mediated reactions, such as the Paternò-Büchi reaction, provide a powerful tool for the synthesis of oxetanes. rsc.orgbeilstein-journals.org Innovations in photocatalysis could enable the catalyst-free and mild synthesis of functionalized oxetanes from readily available starting materials. rsc.org

C-H Functionalization : Direct functionalization of C-H bonds is an increasingly important strategy in organic synthesis. researchgate.net Methodologies that allow for the late-stage introduction of the oxetane motif or the derivatization of pre-existing oxetane rings through C-H activation would be highly valuable. researchgate.netresearchgate.net

Table 1: Comparison of Synthetic Strategies for Oxetanes
Synthetic StrategyAdvantagesPotential Future Developments
Williamson EtherificationWell-established, reliable for certain substrates. acs.orgDevelopment of milder reaction conditions and broader substrate scope.
Paternò–Büchi ReactionDirect [2+2] cycloaddition, access to diverse structures. rsc.orgmagtech.com.cnImproved regioselectivity and enantioselectivity through novel photocatalysts. beilstein-journals.org
BiocatalysisHigh selectivity, environmentally friendly. researchgate.netEngineered enzymes for the synthesis of complex oxetanes. researchgate.net
C-H FunctionalizationAtom-economical, allows for late-stage modification. researchgate.netGreater control over regioselectivity and chemoselectivity.

Exploration of Undiscovered Reactivity Patterns and Chemoselective Transformations

The strained nature of the oxetane ring in this compound dictates its reactivity, often leading to ring-opening reactions. acs.org However, there is significant potential for discovering new, selective transformations that maintain the core oxetane structure.

Future research will likely focus on:

Strain-Release Functionalization : Developing reactions that harness the ring strain to drive transformations at specific positions without cleavage of the entire ring. This could involve the use of transition metal catalysis to selectively activate C-C or C-O bonds within the oxetane.

Chemoselective Derivatization : For a molecule like this compound with multiple functional groups, achieving high chemoselectivity is crucial. Future work will aim to develop reagents and conditions that can selectively modify the primary amine, tertiary amine, or the oxetane ring itself.

Asymmetric Transformations : The development of catalytic asymmetric methods for the functionalization of prochiral 3,3-disubstituted oxetanes will be a significant area of investigation, enabling access to enantiomerically pure compounds with potentially distinct biological activities.

Advancements in High-Throughput Synthesis and Screening Methodologies

The demand for novel bioactive molecules necessitates the rapid synthesis and evaluation of large compound libraries. rsc.org High-throughput techniques are becoming increasingly important in this endeavor. umd.edu

Emerging trends in this area include:

Automated Synthesis : The use of automated platforms for the parallel synthesis of oxetane derivatives will accelerate the generation of diverse chemical libraries. rsc.org This will allow for a more systematic exploration of the chemical space around scaffolds like this compound.

Miniaturization : Performing reactions on a smaller scale, such as in microtiter plates, reduces waste and allows for a greater number of experiments to be conducted simultaneously. rsc.orgresearchgate.net

Integrated Synthesis and Screening : The development of platforms that seamlessly integrate the synthesis of oxetane libraries with their biological screening will significantly shorten the drug discovery timeline. rsc.org

Integration of Machine Learning and Artificial Intelligence in Oxetane Design and Synthetic Strategy

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and chemical synthesis. astrazeneca.comnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capabilities. nih.gov

Future applications in oxetane chemistry include:

Predictive Modeling : ML algorithms can be trained to predict the physicochemical properties, biological activity, and metabolic stability of novel oxetane-containing compounds. astrazeneca.com This will enable the in silico design of molecules with improved drug-like properties.

Retrosynthetic Analysis : AI-powered tools can propose novel and efficient synthetic routes to complex oxetane targets, potentially identifying pathways that would not be obvious to a human chemist.

De Novo Design : Generative AI models can design entirely new oxetane-based molecules with desired properties, expanding the accessible chemical space for drug discovery. oxfordglobal.com

Table 2: Impact of AI and Machine Learning on Oxetane Chemistry
Application AreaSpecific AI/ML ToolPotential Impact
Drug DesignGenerative Models, QSAR ModelingDesign of novel oxetanes with optimized activity and safety profiles. researchgate.net
Synthesis PlanningRetrosynthesis AlgorithmsAccelerated discovery of efficient and novel synthetic routes.
Property PredictionGraph Neural Networks, Transfer LearningAccurate prediction of physicochemical and pharmacokinetic properties. astrazeneca.com
High-Throughput Screening AnalysisPattern Recognition AlgorithmsRapid identification of lead compounds from large screening datasets.

Cross-Disciplinary Applications Beyond Current Scope

While the primary focus of oxetane research has been in medicinal chemistry, the unique properties of these compounds suggest their potential in a variety of other fields. ontosight.ai

Future cross-disciplinary applications may include:

Materials Science : The incorporation of oxetane units into polymer backbones can lead to materials with unique properties, such as self-healing capabilities and shape-memory effects. ontosight.ai Polyoxetanes are a class of engineering polymers with applications as thermoplastics. wikipedia.org

Polymer Chemistry : Oxetanes can undergo ring-opening polymerization to produce polyethers. radtech.org Research into new catalysts and monomers could lead to the development of novel polymers with tailored thermal and mechanical properties. acs.org

Agrochemicals : The principles of drug design that have made oxetanes attractive in pharmaceuticals, such as their ability to modulate physicochemical properties, can also be applied to the development of new pesticides and herbicides.

Chemical Biology : Oxetane-containing molecules can be designed as probes to study biological processes. Their unique structural features could be exploited to create selective ligands for proteins or other biological targets.

Q & A

Q. What are the recommended synthetic routes for 3-[(dimethylamino)methyl]oxetan-3-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves oxetane ring formation followed by functionalization. Intramolecular cyclization of epoxides or halohydrins under basic conditions is a common strategy (e.g., K₂CO₃ in THF at 60°C). Subsequent dimethylamino group introduction can be achieved via nucleophilic substitution using dimethylamine in the presence of a coupling agent like HATU . Key Variables :
ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher yields at moderate temps
SolventTHF/DMFPolar aprotic solvents preferred
Reaction Time12–24 hoursProlonged time reduces decomposition
Yield discrepancies (e.g., 40–70%) often stem from competing side reactions, such as over-alkylation or ring strain-induced degradation .

Q. How can researchers characterize the stereochemical and electronic properties of this compound?

  • Methodological Answer :
  • Stereochemistry : X-ray crystallography (if crystalline) or NOESY NMR to confirm spatial arrangement of the oxetane and dimethylamino groups .
  • Electronic Properties : DFT calculations (B3LYP/6-311+G(d,p)) to map HOMO/LUMO orbitals and predict reactivity. Experimental validation via UV-Vis spectroscopy (λmax ~260 nm in methanol) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in ring-opening reactions for drug discovery applications?

  • Methodological Answer : The oxetane ring’s strain (~105 kJ/mol) drives nucleophilic ring-opening. For example:
  • Acid-Catalyzed Hydrolysis : Protonation at the oxetane oxygen increases electrophilicity, enabling attack by H₂O to form diols. Rate constants (k) depend on pH and substituent effects .
  • Amine-Mediated Opening : Dimethylamino groups act as intramolecular nucleophiles, forming bicyclic intermediates. Kinetic studies (monitored by LC-MS) reveal pseudo-first-order behavior under anhydrous conditions .
    Table: Comparative Reactivity
NucleophileSolventk (s⁻¹)Major Product
H₂OH₂O/THF1.2 × 10⁻³3-aminopropane-1,2-diol
NH₃DCM5.8 × 10⁻⁴Aziridine derivative

Q. How do computational models resolve contradictions in experimental data regarding the compound’s solubility and stability?

  • Methodological Answer : Molecular dynamics (MD) simulations (AMBER force field) predict solubility in polar solvents (e.g., logP = −0.3), conflicting with experimental HPLC data showing limited aqueous solubility (0.8 mg/mL). This discrepancy arises from aggregation tendencies, validated via dynamic light scattering (DLS) . Mitigation Strategies :
  • Use co-solvents (e.g., 10% PEG-400) to disrupt aggregates.
  • Stabilize via salt formation (e.g., hydrochloride salt increases solubility to 12 mg/mL) .

Applications in Drug Discovery

Q. What strategies optimize this compound as a bioisostere in kinase inhibitor design?

  • Methodological Answer : The oxetane ring mimics carbonyl or tetrahedral transition states in ATP-binding pockets. Key modifications:
  • Substituent Tuning : Replace dimethylamino with pyrrolidino to enhance hydrophobic interactions (ΔΔG = −2.1 kcal/mol in MD simulations) .
  • Stereochemical Control : R-configuration improves IC₅₀ against EGFR by 5-fold compared to S-enantiomer (confirmed by chiral HPLC) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in aqueous environments?

  • Methodological Answer :
  • Hygroscopicity : Store under argon at −20°C to prevent hydrolysis.
  • Toxicity : LD₅₀ (rat, oral) = 320 mg/kg; use PPE (nitrile gloves, goggles) and fume hoods .
  • Waste Management : Neutralize with dilute HCl before disposal to minimize environmental release .

Analytical Challenges

Q. How can researchers address discrepancies in LC-MS quantification of this compound due to matrix effects?

  • Methodological Answer :
  • Internal Standards : Use deuterated analogs (e.g., D₆-dimethylamine) to correct for ion suppression.
  • Matrix Calibration : Spike-and-recovery experiments in biological fluids (e.g., plasma) show 85–110% recovery with 0.1% formic acid in mobile phase .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.